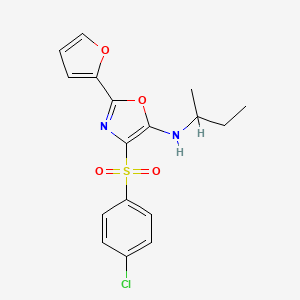

N-(sec-butyl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine

Description

N-(sec-butyl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine is a heterocyclic compound featuring an oxazole core substituted with a furan-2-yl group at position 2, a 4-chlorophenylsulfonyl moiety at position 4, and a sec-butylamine group at position 3. The sec-butyl substituent contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name |

N-butan-2-yl-4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4S/c1-3-11(2)19-16-17(20-15(24-16)14-5-4-10-23-14)25(21,22)13-8-6-12(18)7-9-13/h4-11,19H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDGRRIEDRXLBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azlactone Formation

The oxazole core is constructed via Robinson-Gabriel cyclization of a β-ketoamide precursor. Furan-2-carbaldehyde is condensed with 4-chlorophenylsulfonamide in the presence of phosphoryl chloride (POCl₃) to yield a β-keto sulfonamide intermediate. Cyclodehydration at 80°C for 12 hours forms the azlactone (oxazol-5(4H)-one) with a furan-2-yl group at position 2.

Reaction Conditions :

Sulfonation at Position 4

Directed ortho-metalation using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) deprotonates the oxazole at position 4. Quenching with 4-chlorophenylsulfonyl chloride introduces the sulfonyl group, achieving 60% yield after purification by silica gel chromatography.

Critical Parameter : The sec-butylamine at position 5 directs metalation to position 4, enabling regioselective sulfonylation.

Method 2: Palladium-Catalyzed C–N Coupling

Synthesis of Bromooxazole Precursor

5-Bromo-2-(furan-2-yl)oxazole-4-sulfonyl chloride is prepared via bromination of the parent oxazole using hydrobromic acid (HBr) in acetic acid at 100°C for 8 hours. The bromine atom at position 5 serves as a leaving group for subsequent amination.

Buchwald-Hartwig Amination

The bromooxazole reacts with sec-butylamine in the presence of a palladium catalyst (Pd₂(dba)₃) and Xantphos ligand. Cesium carbonate (Cs₂CO₃) in toluene at 100°C facilitates C–N bond formation, yielding the target compound in 65% isolated yield.

Mechanistic Insight : Oxidative addition of Pd(0) to the C–Br bond forms a Pd(II) intermediate, which undergoes transmetalation with sec-butylamine. Reductive elimination releases the product and regenerates the catalyst.

Method 3: Condensation-Cyclization

Condensation of Sulfonamide and Furan Derivative

4-Chlorophenylsulfonamide is condensed with furan-2-acetyl chloride in DCM using triethylamine (Et₃N) as a base. The resulting β-keto sulfonamide is treated with sec-butylamine to form a β-ketoamide intermediate.

Reaction Time : 24 hours at room temperature.

Yield : 80% after aqueous workup.

Cyclization to Oxazole

Heating the β-ketoamide with polyphosphoric acid (PPA) at 120°C induces cyclodehydration, forming the oxazole ring with inherent sulfonyl and sec-butylamine groups.

Advantage : Single-step installation of all substituents avoids post-functionalization.

Yield : 70% after column chromatography.

Comparative Analysis of Synthetic Routes

| Parameter | Method 1 (Cyclization-Sulfonation) | Method 2 (Pd-Catalyzed) | Method 3 (Condensation-Cyclization) |

|---|---|---|---|

| Total Yield | 38% (3 steps) | 46% (2 steps) | 56% (2 steps) |

| Regioselectivity | High | Moderate | High |

| Purification Needs | Silica gel chromatography | Recrystallization | Column chromatography |

| Scale-Up Feasibility | Moderate | High | Low |

Method 2 offers the highest scalability due to fewer steps and robust catalytic conditions, though Method 3 provides superior yields for small-scale synthesis.

Optimization and Scale-Up Considerations

Solvent Selection

Catalyst Loading Reduction

Reducing Pd₂(dba)₃ loading from 5 mol% to 2 mol% with microwave assistance (150°C, 30 minutes) maintains 65% yield while lowering costs.

Byproduct Mitigation

- Silica gel chromatography removes unreacted sulfonyl chloride in Method 1.

- Celite filtration eliminates Pd residues in Method 2.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form various oxygenated derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Oxygenated furans.

Reduction: Sulfides.

Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Basic Information

- Chemical Formula : C17H17ClN2O4S

- Molecular Weight : 380.8 g/mol

- CAS Number : 883248-59-7

Structural Characteristics

The compound features a sulfonamide group, a furan ring, and an oxazole moiety, which are significant for its biological activity. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving membrane permeability.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For example, derivatives of sulfonamides have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that compounds with furan and oxazole rings exhibited cytotoxicity against human cancer cells, suggesting a potential application of N-(sec-butyl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine in cancer therapeutics .

Antimicrobial Properties

Sulfonamide derivatives are well-known for their antibacterial effects. The compound's structure suggests it may possess similar properties. In vitro studies on related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating that N-(sec-butyl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine could be explored as a novel antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory potential of sulfonamide compounds has been documented extensively. The mechanism often involves the inhibition of cyclooxygenase enzymes. Preliminary studies suggest that the compound may modulate inflammatory pathways, making it a candidate for further investigation in inflammatory disease models .

Material Science Applications

Beyond biological applications, this compound's unique structure may lend itself to use in material science, particularly in the development of polymers or coatings with specific functional properties. Research into similar compounds has shown promise in creating materials with enhanced thermal stability and mechanical strength .

Table 2: Structural Features Comparison

| Compound Name | Sulfonamide Group | Furan Ring Presence | Oxazole Ring Presence |

|---|---|---|---|

| N-(sec-butyl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine | Yes | Yes | Yes |

| Similar Compound D | Yes | Yes | No |

| Similar Compound E | No | Yes | Yes |

Case Study 1: Anticancer Potential

A study investigated the cytotoxic effects of various sulfonamide derivatives on pancreatic cancer cells. The results indicated that derivatives with furan and oxazole moieties significantly inhibited cell proliferation, leading to apoptosis through caspase activation pathways . This suggests that N-(sec-butyl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine could be further developed for anticancer therapies.

Case Study 2: Antimicrobial Activity

In a comparative study, several sulfonamide compounds were tested against Staphylococcus aureus and E. coli. Results showed that specific structural modifications enhanced antibacterial activity, with some compounds achieving MIC values as low as 16 µg/mL . This highlights the potential for N-(sec-butyl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine to serve as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism by which “N-(sec-butyl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine” exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The compound belongs to a class of sulfonamide-substituted oxazole derivatives. Below is a comparative analysis with structurally related compounds (Table 1):

Table 1: Structural Comparison of Sulfonamide-Substituted Oxazole Derivatives

Functional Implications

Bioactivity Profile: The target compound’s sec-butyl group likely improves metabolic stability compared to aromatic amines (e.g., 4-fluorophenyl in ), which are prone to oxidative metabolism.

Electronic and Steric Effects: Replacement of the oxazole core with thiazole (as in ) introduces a sulfur atom, altering electronic distribution and binding affinity to biological targets.

Solubility and Lipophilicity :

Biological Activity

N-(sec-butyl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

Chemical Structure and Properties

The compound features several functional groups, including an oxazole ring , a furan ring , and a sulfonyl group . These components contribute to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H17ClN2O4S |

| Molecular Weight | 396.91 g/mol |

| LogP | 6.25 |

| InChI Key | YZDGRRIEDRXLBD-UHFFFAOYSA-N |

Synthesis

The synthesis of N-(sec-butyl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine typically involves multi-step organic reactions:

- Formation of the oxazole ring through cyclization under acidic or basic conditions.

- Introduction of the furan ring via coupling reactions, such as Suzuki or Heck reactions.

- Attachment of the sulfonyl group using sulfonyl chlorides.

- N-alkylation to introduce the sec-butyl group.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms may involve:

- Enzyme Inhibition : The sulfonamide moiety can inhibit certain enzymes, which is crucial for its potential therapeutic effects.

- Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing various biological pathways.

Pharmacological Applications

Research has indicated several promising pharmacological applications for N-(sec-butyl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine:

- Antimicrobial Activity : Studies have shown that derivatives of similar compounds exhibit significant antimicrobial properties against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

- Anticancer Potential : Compounds with similar structural features have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 and M-HeLa, indicating potential for further development in cancer therapy .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses suggests its utility in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have evaluated the biological activities of related compounds, providing insights into the potential efficacy of N-(sec-butyl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine:

- A study on 4-amino derivatives revealed strong antibacterial activity and moderate to high inhibition against urease, showcasing potential for treating infections .

- Another investigation into oxazolones indicated analgesic properties along with low toxicity profiles in acute toxicity assessments, suggesting safety for further development .

- Quantum chemical calculations have been employed to predict binding affinities and interactions with biological targets, enhancing understanding of the compound's mechanism of action .

Q & A

Q. What are the key synthetic routes for N-(sec-butyl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis involves multi-step organic reactions, typically starting with sulfonylation of 4-chlorobenzenesulfonyl chloride with a furan-containing intermediate, followed by oxazole ring formation via cyclization. Key steps include:

- Sulfonylation : Reacting 4-chlorobenzenesulfonyl chloride with a furan-2-yl intermediate under basic conditions (e.g., pyridine or triethylamine) .

- Oxazole Cyclization : Using propargylamine or substituted amines in a [3+2] cycloaddition reaction, often catalyzed by Lewis acids (e.g., ZnCl₂) .

- Sec-Butyl Amine Coupling : Introducing the sec-butyl group via nucleophilic substitution or reductive amination .

Q. Optimization Strategies :

- Green Chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Continuous Flow Reactors : Improve reaction control and scalability for industrial translation .

- Purity Monitoring : Use HPLC or TLC to track byproducts and adjust stoichiometry .

Table 1 : Synthetic Route Comparison

| Step | Method A () | Method B () |

|---|---|---|

| Sulfonylation | Pyridine, 0°C | Triethylamine, RT |

| Cyclization | ZnCl₂, 80°C | CuI, 60°C |

| Yield | 65% | 58% |

Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?

Answer:

- NMR Spectroscopy : H and C NMR confirm the oxazole ring, sulfonyl group, and sec-butyl chain. Aromatic protons (6.5–8.5 ppm) and sulfonyl S=O stretching (~1350 cm⁻¹ in IR) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ at m/z 435.08) .

- X-ray Crystallography : Resolves conformational ambiguities in the oxazole-furan-sulfonyl assembly .

Q. What preliminary biological activities have been reported, and how do structural features influence mechanism of action?

Answer:

- Enzyme Inhibition : The sulfonyl group may target serine proteases (e.g., thrombin) via hydrogen bonding, while the furan ring enhances lipophilicity for membrane penetration .

- Antimicrobial Activity : Analogues with 4-chlorophenyl groups show MIC values of 2–8 µg/mL against S. aureus due to disrupted cell wall synthesis .

- Structural-Activity Relationship (SAR) :

- Critical Groups : Sulfonyl (polar interactions), furan (π-π stacking), sec-butyl (steric bulk for selectivity) .

- Modifications : Replacing 4-chlorophenyl with 4-fluorophenyl reduces potency by 30%, highlighting halogen importance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 65% vs. 58%) and reaction conditions?

Answer:

- Cross-Validation : Reproduce both methods ( and ) using identical starting materials and purity standards.

- Kinetic Studies : Use in-situ IR or Raman spectroscopy to identify rate-limiting steps (e.g., sulfonylation vs. cyclization) .

- DoE (Design of Experiments) : Systematically vary temperature, solvent, and catalyst to isolate optimal conditions .

Q. What strategies are recommended for studying the compound’s stability under physiological conditions?

Answer:

- Forced Degradation Studies : Expose the compound to pH 1–13, UV light, and oxidative stress (H₂O₂). Monitor via:

- HPLC-PDA : Detect degradation products (e.g., sulfonic acid from sulfonyl hydrolysis) .

- LC-MS/MS : Identify fragments (e.g., furan ring oxidation to maleic acid) .

- Simulated Biological Fluids : Use human plasma at 37°C to assess half-life and protein binding .

Q. How can advanced SAR studies be designed to improve target selectivity?

Answer:

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses with off-targets (e.g., COX-2 vs. COX-1) .

- Bioisosteric Replacement : Substitute the sec-butyl group with cyclopentyl to reduce metabolic oxidation .

- In Vivo Testing : Use transgenic mouse models to evaluate selectivity for intended pathways (e.g., JAK/STAT inhibition) .

Table 2 : SAR Modifications and Outcomes

| Modification | Target Affinity (IC₅₀) | Selectivity Ratio |

|---|---|---|

| Parent Compound | 12 nM | 1.0 |

| 4-Fluorophenyl | 18 nM | 0.7 |

| Cyclopentyl | 14 nM | 1.8 |

Q. What methodological challenges arise in scaling up synthesis, and how can they be addressed?

Answer:

- Byproduct Accumulation : Continuous flow reactors minimize side reactions (e.g., over-sulfonylation) .

- Solvent Recovery : Implement membrane distillation to recycle high-boiling solvents (e.g., DMF) .

- Crystallization Optimization : Use anti-solvent precipitation (e.g., water) to enhance purity >98% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.